molecular formula C12H16ClN B1334963 1-Benzyl-4-chloropiperidine CAS No. 67848-71-9

1-Benzyl-4-chloropiperidine

Cat. No. B1334963
CAS RN: 67848-71-9
M. Wt: 209.71 g/mol
InChI Key: HEDDTLVBWCOBRG-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a benzyl group attached to the nitrogen atom, and a chlorine atom at the fourth position of the ring. This structure is a versatile scaffold that can be further modified to produce compounds with potential therapeutic applications, such as anti-acetylcholinesterase agents, antitumor agents, and multidrug resistance revertants .

Synthesis Analysis

The synthesis of 1-Benzyl-4-chloropiperidine and its derivatives has been explored in several studies. The first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for further reactions with purines, leading to various N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reports the synthesis of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines, showcasing the versatility of the benzyl-4-chloropiperidine scaffold in creating complex heterocyclic structures . Additionally, efficient routes to 1-tert-butyl-4-chloropiperidine have been developed, highlighting the ability to introduce different substituents at the nitrogen atom of the piperidine ring .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-chloropiperidine derivatives is confirmed through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS. X-ray crystallography data have also been used to confirm the assigned structures of synthesized compounds, ensuring the accuracy of the molecular configurations .

Chemical Reactions Analysis

1-Benzyl-4-chloropiperidine serves as a building block for a multitude of chemical reactions. It can undergo nucleophilic substitution reactions, as demonstrated by its reaction with purines . The compound also participates in the synthesis of complex molecules like dihydropyrazolo[3,4-b][1,4]diazepines . Furthermore, the introduction of various substituents at the nitrogen atom of the piperidine ring can lead to the formation of compounds with enhanced pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-chloropiperidine derivatives are influenced by the substituents attached to the piperidine ring. These properties are crucial for the pharmacological activity of the compounds. For instance, the introduction of a bulky moiety in the para position of the benzamide group or the addition of an alkyl or phenyl group at the nitrogen atom can dramatically enhance anti-acetylcholinesterase activity . The basicity of the nitrogen atom in the piperidine ring is also a significant factor in determining the activity of these compounds . The physical properties, such as solubility and stability, are not explicitly discussed in the provided papers but can be inferred to be important for the pharmacokinetic profiles of the synthesized compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-pot Preparation : 1-Benzyl-4-chloropiperidine derivatives can be synthesized through a one-pot intramolecular chloroamination process, as demonstrated in the production of 3-chloropiperidine compounds (Li et al., 2013).
  • Photolysis in Hindered N-Chloroamines : The compound has been studied in the context of photolysis of hindered N-Chloroamines, which is relevant for understanding its reactivity and potential applications in various chemical reactions (Toda et al., 1972).
  • Alternative Synthesis Routes : Research has explored different synthesis methods, such as generating N-tert-butyl group via the reaction of a dimethyliminium salt with methylmagnesium chloride (Amato et al., 2005).

Biological and Medicinal Research

  • Anti-Acetylcholinesterase Activity : Certain 1-benzyl-4-chloropiperidine derivatives exhibit significant anti-acetylcholinesterase activity, which is vital in the context of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1990).
  • Antiproliferative Potential Against Cancer Cells : Some 3-chloropiperidine derivatives, related to 1-benzyl-4-chloropiperidine, have shown promising antiproliferative properties against pancreatic cancer cells, suggesting potential applications in cancer therapy (Helbing et al., 2020).

Application in Organic Chemistry

  • Amino Radical Formation : Studies have shown the formation of amino radicals from 1-benzyl-4-chloropiperidine derivatives under certain conditions, which can be important for various applications in organic synthesis and materials science (Toda et al., 1972).
  • Building Block in Compound Synthesis : 1-Benzyl-4-chloropiperidine has been identified as a valuable building block in the synthesis of compounds of pharmacological interest, highlighting its versatility in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).

Safety And Hazards

1-Benzyl-4-chloropiperidine is associated with several hazards. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-benzyl-4-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDDTLVBWCOBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388475
Record name 1-benzyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-chloropiperidine

CAS RN

67848-71-9
Record name 1-benzyl-4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Anusha, A Sinha, CPB Rajeev, TTT Chu… - Organic & …, 2015 - pubs.rsc.org
… and 4-chlorobenzaldehyde to yield racemic (4-chlorophenyl)methyl(pyridine-2-yl)methanol (1) via the Grignard reaction, 15 which upon reacting with 1-benzyl-4-chloropiperidine (2) in …
Number of citations: 15 pubs.rsc.org
AR Katritzky, Z Luo, XL Cui - The Journal of Organic Chemistry, 1999 - ACS Publications
… 1-Benzyl-4-chloropiperidine(2a). 11a 1a reacted with 4a: yield 62%; 1 H NMR δ 1.95−2.09 (m, 2H), 2.11−2.26 (m, 2H), 2.26−2.42 (m, 2H), 2.78−2.90 (m, 2H), 3.62 (s, 2H), 4.20−4.09 (m, …
Number of citations: 16 pubs.acs.org
R Ebule, S Mudshinge, MH Nantz… - The Journal of …, 2019 - ACS Publications
We report that HCl·DMPU induces the formation of (thiomethyl)methyl carbenium ion from DMSO under mild conditions. Homoallylic amines react with this electrophile to generate 4-…
Number of citations: 37 pubs.acs.org
JL Nallasivam, RA Fernandes - European Journal of Organic …, 2015 - Wiley Online Library
The cascade aza‐Cope/aza‐Prins cyclization of homoallylamines to give substituted piperidines has been explored. The use of glyoxalic acid as the carbonyl component afforded …
TL Gridina, AS Fedchuk, SS Basok… - Chemistry of …, 2019 - Springer
… chloroform; 34 3-methylpiperidin-4-ol (37) was synthesized by catalytic reduction of the corresponding benzyl derivative on 10% Pd/C in methanol; 35 1-benzyl-4-chloropiperidine (38) …
Number of citations: 3 link.springer.com

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